5-Cyclopropoxy-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzonitrile core. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methoxybenzonitrile typically involves the reaction of 2-methoxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy or cyclopropoxy groups
Scientific Research Applications
5-Cyclopropoxy-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxybenzonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-5-methoxybenzonitrile: Similar structure but with different positioning of the functional groups.
5-Bromo-2-methoxybenzonitrile: Contains a bromine atom instead of a cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with additional methoxy groups.
Uniqueness
5-Cyclopropoxy-2-methoxybenzonitrile is unique due to its specific arrangement of the cyclopropoxy and methoxy groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
FCBJCGNINZVASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.